molecular formula C10H17NO3S2 B1486954 tert-Butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate CAS No. 1890170-30-5

tert-Butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate

Cat. No.: B1486954
CAS No.: 1890170-30-5
M. Wt: 263.4 g/mol
InChI Key: FRIVSJFKPQBLIQ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17NO3S2 and its molecular weight is 263.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification

  • Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate. This compound is useful for selective derivation on the azetidine and cyclobutane rings, providing access to novel compounds that complement piperidine ring systems (Meyers et al., 2009).

Azetidine Derivatives

  • Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains. This research highlights the versatility of azetidine derivatives, such as this compound, in creating novel chemical entities (Sajjadi & Lubell, 2008).

Chemical Reactions and Intermediates

  • Padwa, Brodney, and Lynch (2003) explored the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan derivatives, including tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This research demonstrates the role of such compounds in complex chemical reactions and as intermediates in synthesis (Padwa et al., 2003).

Radiochemical Synthesis

  • Karimi and Långström (2002) synthesized a novel ligand for nicotinic receptors, showcasing the use of azetidine derivatives in radiochemical synthesis and receptor studies (Karimi & Långström, 2002).

Cycloaddition Reactions

  • Yadav and Sriramurthy (2005) discussed the use of 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine in cycloaddition reactions. This study underlines the importance of azetidine derivatives in facilitating specific chemical transformations (Yadav & Sriramurthy, 2005).

Structural Modification

  • Vorona et al. (2007) detailed the structural modification of tert-butyl ester derivatives, which are structurally related to this compound, to explore different chemical properties and reactions (Vorona et al., 2007).

Building Blocks in Medicinal Chemistry

  • Ji, Wojtas, and Lopchuk (2018) prepared protected 3-haloazetidines, highlighting their use as versatile building blocks in medicinal chemistry and the synthesis of high-value azetidine derivatives (Ji et al., 2018).

Functionalization of Quinoxalines

  • Xie et al. (2019) reported a protocol for the preparation of quinoxaline-3-carbonyl compounds, utilizing tert-butyl carbazate in the process. This demonstrates the use of tert-butyl ester derivatives in synthesizing bioactive compounds (Xie et al., 2019).

Properties

IUPAC Name

tert-butyl 3-methylsulfanylcarbothioyloxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S2/c1-10(2,3)14-8(12)11-5-7(6-11)13-9(15)16-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIVSJFKPQBLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=S)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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